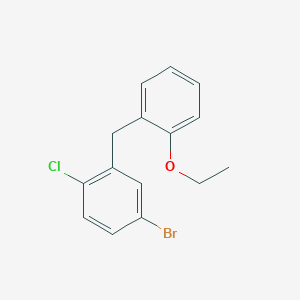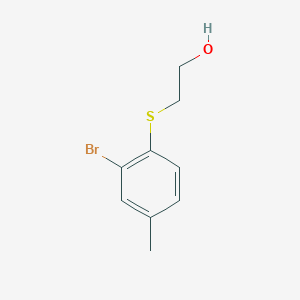
1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, commonly known as PPAH, is a chemical compound that is widely used in the fields of science and research. PPAH is a white crystalline solid that is soluble in water and is often used as a reagent in laboratory experiments. PPAH has been used in a variety of scientific applications, including synthesis, research, and drug development.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride and its derivatives have been extensively studied for their molecular structures using spectroscopic techniques and quantum chemical analysis. Studies have focused on evaluating vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters using methods like Density Functional Theory (DFT). These analyses are crucial for understanding the molecular stability, electron density distribution, and chemical reactivity of the compound (Venil et al., 2021).
Synthesis and Characterization
The synthesis of this compound and its derivatives, particularly in crystal form, is a significant area of research. Techniques like slow solvent evaporation using different solvents have been employed to grow crystals of these compounds, which are then characterized using methods like X-Ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), and dielectric studies. This research is pivotal for the pharmaceutical and agrochemical industries due to the wide applications of pyrazoles (Vyas et al., 2012).
Molecular Docking Studies
Molecular docking studies are instrumental in predicting the biological activities of these compounds. By understanding how these molecules interact with various proteins and enzymes, researchers can infer their potential as therapeutic agents. This approach is crucial for drug discovery and understanding the molecular basis of the compound's biological activity (Jayasudha et al., 2020).
Antimicrobial and Anticancer Studies
Some derivatives of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride have shown promising results in antimicrobial and anticancer studies. These studies involve evaluating the compound's efficacy in inhibiting the growth of various bacterial and fungal strains, as well as assessing its potential in treating specific cancers like breast cancer. Such research is vital for developing new therapeutic strategies against infectious diseases and cancer (Panneerselvam et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting that it may interact with neurotransmitter systems in the brain.
Mode of Action
It’s worth noting that many antidepressant molecules function by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Given its potential role in depression treatment, it may influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
Similar compounds have been shown to alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Propiedades
IUPAC Name |
1-phenyl-5-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9(2)12-11(13)8-14-15(12)10-6-4-3-5-7-10;/h3-9H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSXTIWJXRGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)



![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)







